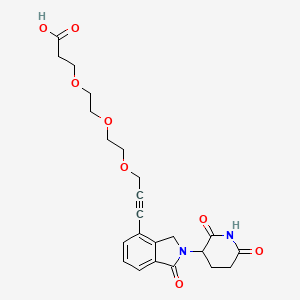
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of phthalimide and glutarimide moieties, along with a propargyl group and a polyethylene glycol (PEG) chain. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the formation of phthalimide and glutarimide derivatives, which are then coupled with a propargyl group through a series of chemical reactions. The final step involves the attachment of a PEG2-C2-acid chain to the propargylated intermediate. The reaction conditions for each step vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are implemented at each stage to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, the compound is utilized for its ability to modify proteins and other biomolecules, enhancing their solubility and stability.
Medicine: The compound’s unique properties make it valuable for drug delivery systems, where it can improve the bioavailability and efficacy of therapeutic agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific proteins and enzymes, modulating their activity and function. The PEG chain enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid: This compound has a shorter PEG chain, which may affect its solubility and biological activity.
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid: This compound has a longer PEG chain, potentially enhancing its solubility and stability but also increasing its molecular weight.
The uniqueness of this compound lies in its balanced PEG chain length, which provides an optimal combination of solubility, stability, and biological activity.
Eigenschaften
Molekularformel |
C23H26N2O8 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H26N2O8/c26-20-7-6-19(22(29)24-20)25-15-18-16(3-1-5-17(18)23(25)30)4-2-9-31-11-13-33-14-12-32-10-8-21(27)28/h1,3,5,19H,6-15H2,(H,27,28)(H,24,26,29) |
InChI-Schlüssel |
YLLWHBPOVWETSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


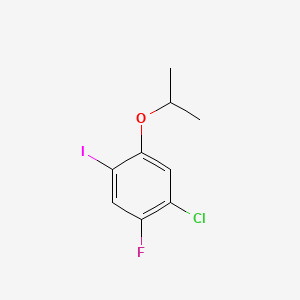
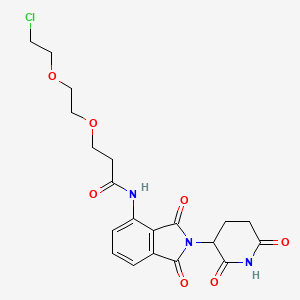
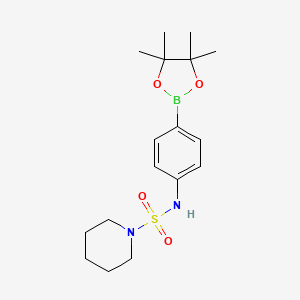
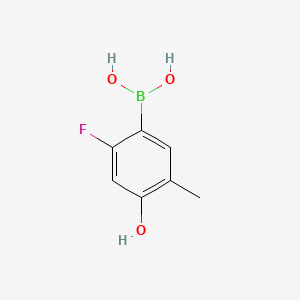


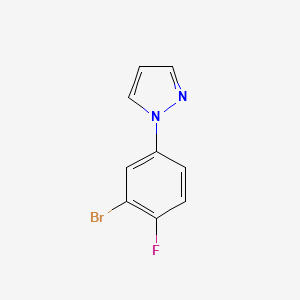
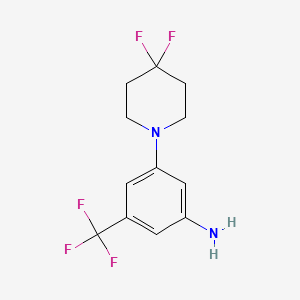
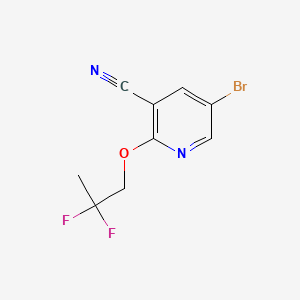

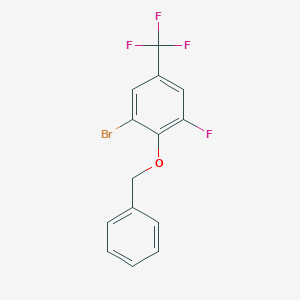
![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)


